molecular formula C36H38O7 B11101045 2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

Cat. No.: B11101045
M. Wt: 582.7 g/mol
InChI Key: CPQBVJIRKSSSTK-UHFFFAOYSA-N
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Description

2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the formation of alcohols or other reduced compounds.

Scientific Research Applications

2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C36H38O7

Molecular Weight

582.7 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-2,6-dioxocyclohexyl]-(4-propan-2-yloxyphenyl)methyl]cyclohexane-1,3-dione

InChI

InChI=1S/C36H38O7/c1-21(2)43-29-15-9-24(10-16-29)34(35-30(37)17-25(18-31(35)38)22-5-11-27(41-3)12-6-22)36-32(39)19-26(20-33(36)40)23-7-13-28(42-4)14-8-23/h5-16,21,25-26,34-36H,17-20H2,1-4H3

InChI Key

CPQBVJIRKSSSTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C4C(=O)CC(CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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